molecular formula C7H6FNO2 B13124246 O-(4-fluorobenzoyl)hydroxylamine

O-(4-fluorobenzoyl)hydroxylamine

Cat. No.: B13124246
M. Wt: 155.13 g/mol
InChI Key: CJGLRHSUPBIEAR-UHFFFAOYSA-N
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Description

O-(4-Fluorobenzoyl)hydroxylamine is a hydroxylamine derivative characterized by a hydroxylamine group (-NH-O-) linked to a 4-fluorobenzoyl moiety (a benzene ring substituted with a fluorine atom at the para position and a carbonyl group). This structural configuration combines the nucleophilic and redox-active properties of hydroxylamine with the electron-withdrawing effects of the fluorine atom and the aromatic carbonyl group.

Properties

IUPAC Name

amino 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-3-1-5(2-4-6)7(10)11-9/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGLRHSUPBIEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of O-(4-fluorobenzoyl)hydroxylamine typically involves the reaction of 4-fluorobenzoic acid with hydroxylamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Scientific Research Applications

O-(4-fluorobenzoyl)hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(4-fluorobenzoyl)hydroxylamine involves its role as an electrophilic aminating agent. The compound reacts with nucleophiles, such as amines or enolates, to form carbon-nitrogen bonds. The presence of the fluorine atom in the benzoyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles .

The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Fluorine vs. Chlorine/Bromine

  • Electronic Effects: Fluorine’s high electronegativity increases the electron-withdrawing nature of the aromatic ring, enhancing electrophilicity and stability. In contrast, chlorine and bromine (larger atoms with lower electronegativity) contribute to greater polarizability and steric effects. For example: O-(4-Chlorobenzyl)hydroxylamine hydrochloride exhibits strong cytotoxicity (IC₅₀ = 0.65 µM against MCF-7 cells) due to chlorine’s balance of electronic and steric effects .

Fluorine vs. Nitro Groups

  • O-(4-Nitrobenzoyl)hydroxylamine demonstrates enhanced reactivity in protein modification due to the nitro group’s strong electron-withdrawing nature, enabling selective serine residue targeting in enzymes . In contrast, fluorine’s smaller size and moderate electronegativity may favor metabolic stability and membrane permeability in drug design.

Physicochemical Properties

  • Lipophilicity: Fluorine increases lipophilicity (logP) compared to non-halogenated analogs, improving membrane permeability. For example, trifluoromethyl-substituted derivatives exhibit logP values ~2.5, enhancing bioavailability .
  • Stability : Fluorinated derivatives demonstrate greater hydrolytic and oxidative stability than iodo- or bromo-substituted analogs, which are prone to dehalogenation .

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